Polymerization Stereoselectivity: Isotactic cis-1,4 Poly(1,3-heptadiene) vs. Syndiotactic Polymers from 1,3-Octadiene
Under identical catalytic conditions using the AlEt₂Cl–Nd(OCOC₇H₁₅)₃–Al(iBu)₃ system, 1,3-heptadiene yields predominantly isotactic cis-1,4 polymers, whereas 1,3-octadiene produces polymers with a different stereoregular architecture [1]. This catalyst system is reported to be highly selective for cis-1,4 poly(butadiene) [1].
| Evidence Dimension | Polymer microstructure (tacticity and regioregularity) |
|---|---|
| Target Compound Data | Predominantly isotactic cis-1,4 poly(1,3-heptadiene) |
| Comparator Or Baseline | 1,3-Octadiene: different stereoregular architecture (not predominantly isotactic cis-1,4) |
| Quantified Difference | Qualitative difference in predominant tacticity; exact % not provided |
| Conditions | Catalytic system: AlEt₂Cl–Nd(OCOC₇H₁₅)₃–Al(iBu)₃; polymerization conditions as reported in Polymer 2013, 54, 3492-3503 |
Why This Matters
This direct head-to-head comparison establishes that 1,3-heptadiene cannot be substituted with 1,3-octadiene when the target polymer requires isotactic cis-1,4 microstructure, as the chain-length difference alters the stereochemical outcome under identical catalytic conditions.
- [1] Ricci, G. et al. Novel stereoregular cis-1,4 and trans-1,2 poly(diene)s: synthesis, characterization, and mechanistic considerations. Polymer, 2013, 54(14), 3492-3503. View Source
